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Compound of Interest

Compound Name: RX 336M

Cat. No.: B1680343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
RX 336M, a dihydrocodeinone analogue, has garnered interest within the scientific community

for its potential applications in neurological research. This technical guide provides a

comprehensive overview of the chemical structure, plausible synthetic routes, and relevant

biological pathways associated with RX 336M. By consolidating available data and leveraging

established synthetic methodologies for related compounds, this document aims to serve as a

foundational resource for researchers engaged in the study and development of novel opioid

receptor modulators.

Chemical Structure and Properties
RX 336M is identified by the CAS number 6701-66-2 and possesses the molecular formula

C24H29NO3.[1] Based on its classification as a dihydrocodeinone analogue and analysis of its

molecular formula, the chemical structure of RX 336M is deduced to be N-phenethyl-14-

hydroxydihydronormorphinone. This structure features the core morphinan skeleton

characteristic of dihydrocodeinone, with a phenethyl group substituting the methyl group on the

nitrogen atom and a hydroxyl group at the 14-position.

The table below summarizes the key chemical properties of RX 336M.
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Property Value Reference

CAS Number 6701-66-2 [1][2]

Molecular Formula C24H29NO3 [1]

Molecular Weight 379.49 g/mol [1]

Synonyms
RX336-M, RX-336M, RX336M,

RX 336-M, RX 336 M
[1]

Description

A dihydrocodeinone analogue

and a standard QMWS-

inducing agent.

[1]

Plausible Synthesis of RX 336M
While a specific, published synthesis protocol for "RX 336M" is not readily available under this

designation, a plausible and efficient synthetic route can be devised based on established

methods for the synthesis of N-substituted normorphinone derivatives. A common strategy

involves the N-alkylation of a suitable normorphinone precursor.

A likely precursor for the synthesis of RX 336M is 14-hydroxydihydronormorphinone. The

synthesis would proceed via the reaction of this precursor with a phenethylating agent, such as

phenethyl bromide, in the presence of a base.

General Experimental Protocol for N-Alkylation
The following protocol is a generalized procedure adapted from the synthesis of related N-

substituted morphinan derivatives.[3]

Materials:

14-hydroxydihydronormorphinone

2-Bromoethylbenzene (Phenethyl bromide)

Sodium bicarbonate (NaHCO3) or another suitable base
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Dimethylformamide (DMF)

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Procedure:

A solution of 14-hydroxydihydronormorphinone and sodium bicarbonate is prepared in

dimethylformamide.

2-Bromoethylbenzene is added to the solution.

The reaction mixture is heated (e.g., to 50°C) and stirred for a specified period, with reaction

progress monitored by thin-layer chromatography (TLC).[3]

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

The aqueous layer is extracted multiple times with ethyl acetate.

The combined organic layers are washed with saturated sodium bicarbonate solution and

brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude product.

The crude product is purified by silica gel column chromatography to afford the pure N-

phenethyl-14-hydroxydihydronormorphinone (RX 336M).

Quantitative Data from Analogous Syntheses:
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Yields for similar N-alkylation reactions of normorphinone derivatives can vary. For instance,

the synthesis of N-phenethyl substituted 5-(3-hydroxyphenyl)morphan derivatives has been

reported with yields around 37% over two steps (N-alkylation and deprotection).[3]

Biological Activity and Signaling Pathway
RX 336M is described as a "standard QMWS-inducing agent," which suggests it elicits quasi-

morphine withdrawal syndrome-like behaviors in animal models, indicative of its interaction with

the central nervous system.[1] N-phenethyl derivatives of morphinans are well-documented as

potent µ-opioid receptor (MOR) agonists.[4] The phenethyl group is known to interact with a

sub-pocket within the MOR, which can significantly enhance binding affinity and agonist

potency compared to their N-methyl counterparts.[5]

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of

intracellular signaling events.
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Caption: µ-Opioid Receptor Signaling Pathway Activated by RX 336M.

The binding of RX 336M to the µ-opioid receptor leads to the activation of inhibitory G-proteins

(Gi/o). This activation results in the inhibition of adenylyl cyclase, which in turn decreases the

intracellular concentration of cyclic AMP (cAMP). Additionally, the activated G-proteins can

directly modulate ion channels, leading to an influx of potassium ions and an inhibition of

calcium ion influx. The cumulative effect of these signaling events is a reduction in neuronal
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excitability, which underlies the analgesic and other central nervous system effects of µ-opioid

receptor agonists.

Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and

purification of RX 336M as described in the plausible synthetic route.
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Caption: Experimental Workflow for the Synthesis of RX 336M.

Conclusion
This technical guide provides a detailed overview of the chemical structure, a plausible

synthetic methodology, and the presumed biological mechanism of action for RX 336M. While

further experimental validation is necessary to confirm the precise synthesis parameters and

pharmacological profile, the information presented herein offers a robust starting point for

researchers interested in this dihydrocodeinone analogue. The provided diagrams and

protocols are intended to facilitate a deeper understanding and guide future investigations into

the therapeutic potential of RX 336M and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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